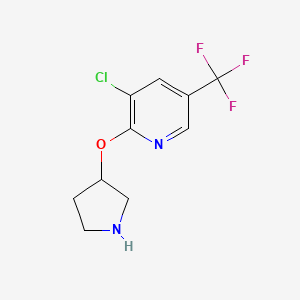

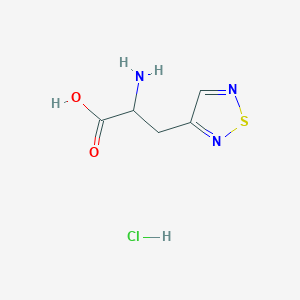

2-Amino-3-(1,2,5-thiadiazol-3-yl)propanoic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

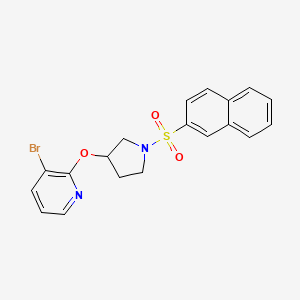

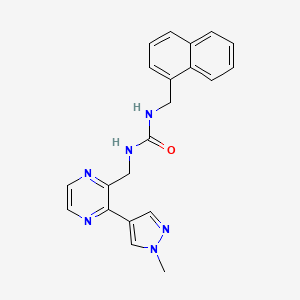

“2-Amino-3-(1,2,5-thiadiazol-3-yl)propanoic acid;hydrochloride” is a chemical compound with the IUPAC name 2-amino-3-(1,2,4-thiadiazol-5-yl)propanoic acid hydrochloride .

Synthesis Analysis

The synthesis of this compound involves several steps. The compound can be obtained from the hydrolysis of a precursor with a yield of 83% . The synthesis process also involves the reaction between carboxylic acid and thiosemicarbazide in the presence of PPE .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C5H7N3O2S.ClH/c6-4(5(9)10)1-3-2-7-11-8-3;/h2,4H,1,6H2,(H,9,10);1H . This indicates the presence of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), sulfur (S), and chlorine (Cl) atoms in the molecule.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 209.66 . The compound is a powder at room temperature .Scientific Research Applications

Subheading Synthesis of Thiadiazole Derivatives and Antiparasitic Applications

Thiadiazole derivatives, specifically 5-substituted amino-1,3,4-thiadiazol-2-yl, have been synthesized and tested for their antiparasitic activity. These compounds exhibit moderate schistosomicidal activity against Schistosoma mansoni in mice. The significance of this research lies in its contribution to the development of new treatments for parasitic infections (Soliman, Mokhtar, & el Sadany, 1984).

Diuretic Activity of Substituted 1,3,4-Thiadiazoles

Subheading Pharmacological Properties of 1,3,4-Thiadiazole Derivatives

Research into 1,3,4-thiadiazole derivatives has revealed promising results in the search for new diuretic agents. These compounds, particularly 5-methyl-substituted derivatives, have demonstrated significant diuretic activity, showing an increase in urinary excretion of water and electrolytes in Swiss albino mice (Ergena, Rajeshwar, & Solomon, 2022).

Synthesis and Antiulcer Activity of Thiadiazole Derivatives

Subheading Potential Antiulcer Applications of 2-Amino-8H-indeno[1,2-d]thiazole Derivatives

A series of 8H-indeno[1,2-d]thiazoles with various N-substituted amino groups at the 2 position have been synthesized and evaluated for their anti-ulcerous activity. Specifically, alkylamino derivatives showed a potent inhibitory effect on ethanol-induced gastric ulcers, highlighting their potential therapeutic applications (Inoue, Ikesue, & Mizoguchi, 1994).

Carbonic Anhydrase Inhibitors and Intraocular Pressure Reduction

Subheading Carbonic Anhydrase Inhibition by Thiadiazole Derivatives

Derivatives of 5-(omega-aminoalkylcarboxamido)-1,3,4-thiadiazole-2-sulfonamide have been synthesized and tested as carbonic anhydrase inhibitors. These compounds, particularly against CA II and CA IV isozymes, have shown significant potential in reducing intraocular pressure (IOP) in rabbits, indicating their application in the treatment of glaucoma (Barboiu et al., 2000).

Safety and Hazards

properties

IUPAC Name |

2-amino-3-(1,2,5-thiadiazol-3-yl)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2S.ClH/c6-4(5(9)10)1-3-2-7-11-8-3;/h2,4H,1,6H2,(H,9,10);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDDLTMLONIGHAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NSN=C1CC(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-(1,2,5-thiadiazol-3-yl)propanoic acid;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]piperidine;hydrochloride](/img/structure/B2418460.png)

![4-(Difluoromethyl)-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2418464.png)

![3-{4-[4-(4-Acetylphenyl)piperazin-1-yl]-4-oxobutyl}-6-bromo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2418473.png)

![N-(2-furylmethyl)-4-{[2-[(1-{[(2-furylmethyl)amino]carbonyl}propyl)thio]-4-oxoquinazolin-3(4H)-yl]methyl}cyclohexanecarboxamide](/img/structure/B2418475.png)

![(5Z)-5-[(4-ethoxyphenyl)methylidene]-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2418476.png)

![5-bromo-6-fluoro-N-[(1-hydroxycyclohexyl)methyl]pyridine-3-carboxamide](/img/structure/B2418477.png)